molecular formula C10H21NO B13274671 2-(1-Aminocycloheptyl)propan-2-ol

2-(1-Aminocycloheptyl)propan-2-ol

Cat. No.: B13274671
M. Wt: 171.28 g/mol
InChI Key: FCZPPMHRCAUYKD-UHFFFAOYSA-N
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Description

2-(1-Aminocycloheptyl)propan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a cycloheptyl ring and an amino group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocycloheptyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with a suitable amine, followed by reduction and subsequent hydroxylation. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction step.

Industrial Production Methods

For industrial-scale production, the synthesis process may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of cycloheptanone in the presence of an amine, followed by hydroxylation using a suitable oxidizing agent. This approach allows for the large-scale production of this compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocycloheptyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(1-Aminocycloheptyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocycloheptyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A similar compound with a different alkyl group.

    Cycloheptanol: A related compound with a hydroxyl group attached to a cycloheptyl ring.

    1-Aminocycloheptane: A compound with an amino group attached to a cycloheptyl ring.

Uniqueness

2-(1-Aminocycloheptyl)propan-2-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-(1-aminocycloheptyl)propan-2-ol

InChI

InChI=1S/C10H21NO/c1-9(2,12)10(11)7-5-3-4-6-8-10/h12H,3-8,11H2,1-2H3

InChI Key

FCZPPMHRCAUYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCCC1)N)O

Origin of Product

United States

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